

Introduction: The Significance of the 3-Aminothiophene-2-carboxamide Scaffold

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Compound of Interest

Compound Name: 3-Aminothiophene-2-carboxamide

Cat. No.: B122380

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3-Aminothiophene-2-carboxamide is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure, combined with the presence of key functional groups, makes it a versatile scaffold for the synthesis of a wide array of biologically active molecules.^{[1][2]} Thiophene derivatives, in general, are known for their diverse pharmacological properties, and the specific arrangement of the amino and carboxamide groups in this molecule provides a unique platform for developing novel therapeutics.^{[1][3]} Compounds incorporating this core structure have shown promise as anticancer, antibacterial, and antioxidant agents.^{[3][4][5]}

This guide provides a comprehensive analysis of the molecular structure and bonding of **3-Aminothiophene-2-carboxamide**, offering insights into the physicochemical properties that underpin its utility in drug design and development. We will delve into its molecular geometry, electronic properties, and spectroscopic signature, supported by computational studies.

Molecular Geometry and Planarity

The foundational structure of **3-Aminothiophene-2-carboxamide** consists of a five-membered thiophene ring. This ring is substituted at the C2 position with a carboxamide group (-CONH₂) and at the C3 position with an amino group (-NH₂).^{[6][7]} The molecule's chemical formula is C₅H₆N₂OS, and its molecular weight is approximately 142.18 g/mol .^{[7][8]}

A defining feature of this molecule is the strong intramolecular hydrogen bond formed between a hydrogen atom of the 3-amino group and the carbonyl oxygen of the 2-carboxamide group. This interaction plays a crucial role in locking the molecule into a planar conformation, which

significantly influences its interaction with biological targets. Computational studies, such as those using Density Functional Theory (DFT), have corroborated this planarity and the presence of this hydrogen bond.^[3] The distance between the carbonyl oxygen and the amino hydrogen has been reported to be in the range of 1.730–1.732 Å, well within the accepted range for a hydrogen bond.^[3]

Key Geometric Parameters

Computational studies provide valuable data on the molecule's bond lengths and angles. The table below summarizes typical geometric parameters for 3-aminothiophene derivatives, calculated using DFT methods.^[3]

Parameter	Bond	Typical Length (Å)	Parameter	Angle	Typical Angle (°)
Bond Length	C=O	~1.24	Bond Angle	O=C-N	~123
C-N (amide)	~1.36	C3-C2-C=O	~125		
C2-C3	~1.40	C2-C3-N	~124		
C3-N (amino)	~1.37	H-N-H (amino)	~118		
S-C2	~1.75	C2-S-C5	~92		

Note: These values are representative and can vary depending on the specific derivative and computational method used.

Bonding, Electronic Structure, and Tautomerism

The bonding in **3-Aminothiophene-2-carboxamide** is characterized by a combination of sigma bonds, which form the molecular framework, and a delocalized π -electron system within the thiophene ring.

Hybridization and Aromaticity

The carbon atoms of the thiophene ring are sp^2 hybridized, forming a planar cyclic system. The sulfur atom also participates in the π -system through its p-orbitals. The amino and

carboxamide substituents significantly influence the electronic distribution within the ring. The amino group at the C3 position acts as an electron-donating group, increasing the electron density of the thiophene ring. Conversely, the carboxamide group at the C2 position is an electron-withdrawing group. This push-pull electronic arrangement is a key feature of the molecule.

Intramolecular Hydrogen Bonding

As previously mentioned, a significant feature of **3-Aminothiophene-2-carboxamide** is the presence of a strong intramolecular hydrogen bond.^{[3][9]} This bond forms a pseudo-six-membered ring, which contributes to the molecule's overall stability and planarity.^[9] This structural rigidity is often a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for a target receptor.

Caption: Molecular structure of **3-Aminothiophene-2-carboxamide** with intramolecular hydrogen bond.

Tautomerism

Tautomerism, the interconversion of structural isomers, is a possibility in molecules like **3-Aminothiophene-2-carboxamide**.^{[10][11]} While keto-enol tautomerism is a well-known phenomenon, in this case, the amino-imino tautomerism is more relevant.^[12] However, due to the aromaticity of the thiophene ring and the stability conferred by the intramolecular hydrogen bond, the amino tautomer is overwhelmingly favored.

Spectroscopic Characterization

The structural features of **3-Aminothiophene-2-carboxamide** can be elucidated through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Aminothiophene-2-carboxamide** would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

- N-H stretching (amino and amide): Typically in the range of 3200-3400 cm⁻¹. The intramolecular hydrogen bond may cause broadening and a shift to lower wavenumbers for the involved N-H bond.

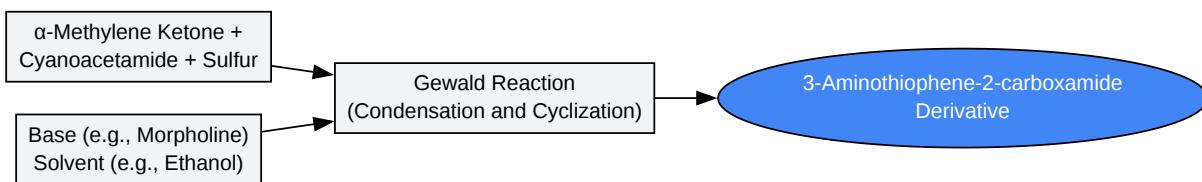
- C=O stretching (amide): A strong absorption band around 1640-1680 cm⁻¹.
- C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
- C-S stretching: Weaker absorptions in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The spectrum would show distinct signals for the protons on the thiophene ring, as well as the protons of the amino and amide groups. The chemical shifts of the NH₂ protons would be influenced by the hydrogen bonding.
- ¹³C NMR: The spectrum would reveal signals for the five carbon atoms of the thiophene ring and the carbonyl carbon of the carboxamide group. The chemical shift of the carbonyl carbon would be expected in the range of 160-170 ppm.

Synthesis and Reactivity

The synthesis of **3-Aminothiophene-2-carboxamide** and its derivatives is often achieved through the Gewald aminothiophene synthesis.[13] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile (like cyanoacetamide) and elemental sulfur in the presence of a base.[14][15]



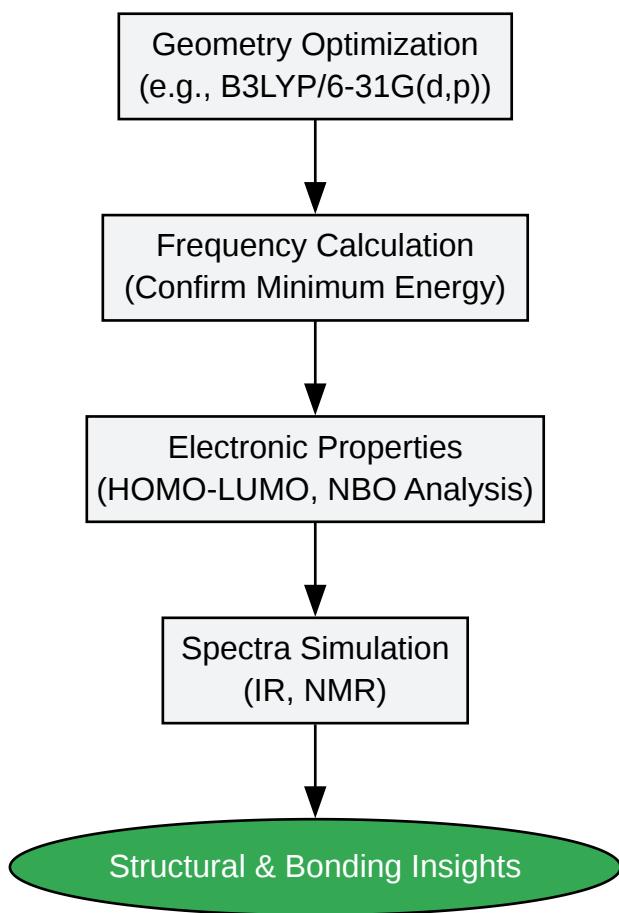
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Caption: Simplified workflow for the Gewald synthesis of 3-aminothiophene derivatives.

The reactivity of **3-Aminothiophene-2-carboxamide** is largely dictated by its functional groups. The amino group is nucleophilic and can participate in various reactions, such as acylation and condensation. The carboxamide group can be hydrolyzed or reduced under appropriate conditions.

Computational Analysis Workflow

Density Functional Theory (DFT) is a powerful tool for investigating the structural and electronic properties of molecules like **3-Aminothiophene-2-carboxamide**.^{[3][4]} A typical computational workflow is outlined below.



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Caption: A typical workflow for the computational analysis of **3-Aminothiophene-2-carboxamide**.

Conclusion

3-Aminothiophene-2-carboxamide is a molecule of significant interest in medicinal chemistry, largely due to its unique structural and electronic properties. The planar geometry, enforced by a strong intramolecular hydrogen bond, and the interplay between the electron-donating amino group and the electron-withdrawing carboxamide group, define its chemical character. A

thorough understanding of its molecular structure and bonding, as detailed in this guide, is essential for the rational design and development of new therapeutic agents based on this versatile scaffold.

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